2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Description
This compound is a hybrid heterocyclic molecule featuring a pyridazinone core substituted with a 4-chlorophenyl group at position 3 and an acetamide bridge linked to a 1,3,4-thiadiazole ring bearing an isopropyl substituent (). The pyridazinone moiety is pharmacologically significant due to its electron-rich structure, enabling interactions with biological targets such as enzymes or receptors. The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity, while the thiadiazole ring contributes to metabolic stability and conformational rigidity ().
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-10(2)16-20-21-17(26-16)19-14(24)9-23-15(25)8-7-13(22-23)11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMDLECSLNYUIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl group and the thiadiazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridazinone compounds.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer. Its structural similarity to known kinase inhibitors suggests that it may inhibit specific kinases involved in cancer progression. Preliminary studies have indicated interactions with enzymes and receptors associated with disease pathways, making it a candidate for further pharmacological exploration.
Research has shown that derivatives of pyridazinone structures often exhibit significant biological activities, including:
- Antitumor Effects : Targeting cancer cell proliferation and survival pathways.
- Neuroprotective Properties : Potential applications in neurodegenerative diseases by modulating neuroinflammatory responses.
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Oxidation and Reduction Reactions : To modify functional groups and enhance biological activity.
- Substitution Reactions : To create derivatives with varying substituents that may influence their efficacy.
Case Studies
Several studies have explored the biological effects of similar compounds:
| Study | Compound | Findings |
|---|---|---|
| Study 1 | Pyridazinone Derivative | Demonstrated significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent. |
| Study 2 | Thiadiazole Analog | Showed neuroprotective effects in animal models of Alzheimer's disease, suggesting mechanisms that warrant further investigation. |
| Study 3 | Kinase Inhibitor | Identified as effective against specific kinases involved in tumor growth, leading to reduced tumor size in preclinical trials. |
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events that result in the compound’s observed effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Functional Group Impact
Key structural analogs differ in substituents on the pyridazinone core and the heterocyclic ring system. These modifications directly affect pharmacological activity, solubility, and target selectivity.
| Compound Name | Core Structure | Substituents | Key Structural Differences | Biological Implications | Source |
|---|---|---|---|---|---|
| Target Compound | Pyridazinone + 1,3,4-thiadiazole | 4-chlorophenyl, isopropyl | Thiadiazole with isopropyl group | Potential enhanced metabolic stability and target specificity | |
| N-[(2Z)-4-tert-butyl-1,3-thiazol-2-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide | Pyridazinone + thiazole | 4-chlorophenyl, tert-butyl | Thiazole instead of thiadiazole; tert-butyl group | Altered steric effects may reduce binding to hydrophobic pockets | |
| 2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-fluorobenzyl)acetamide | Pyridazinone | 4-fluorophenyl, fluorobenzyl | Fluorine substituents | Increased polarity; potential for improved solubility | |
| 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide | Pyridazinone + thiadiazole | Furan, tetrahydrofuran | Oxygen-containing heterocycles | Enhanced hydrogen-bonding capacity; possible CNS activity | |
| N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)acetamide | Pyridazinone | Dual chloro and methoxy groups | Methoxy group at position 4 | Improved pharmacokinetics due to methoxy’s electron-donating effects |
Pharmacological Activity Comparison
Compounds with chlorophenyl groups exhibit stronger antimicrobial and anticancer activity, while fluorine or methoxy substituents correlate with anti-inflammatory effects ().
Physicochemical Properties
Lipophilicity (logP) and solubility are critical for bioavailability. Chlorophenyl analogs generally exhibit higher logP values (>3.5), whereas fluorine or methoxy groups reduce hydrophobicity.
| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Source |
|---|---|---|---|---|
| Target Compound | ~418.9 (calculated) | 3.8 | <0.1 (aqueous) | |
| 2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(4-butylphenyl)acetamide | 409.4 | 2.9 | 1.2 (DMSO) | |
| N-(3-acetylphenyl)-2-[3-(4-(methylsulfanyl)phenyl)-6-oxopyridazin-1-yl]acetamide | 396.5 | 3.1 | 0.3 (aqueous) |
Biological Activity
The compound 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its chemical properties, biological activities, and relevant case studies.
The molecular structure of the compound includes a pyridazine ring and a thiadiazole moiety, which are known to contribute to various biological activities. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClN4O2S |
| Molecular Weight | 400.88 g/mol |
| LogP | 4.2663 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 63.165 Ų |
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related compound demonstrated selective inhibition of colon cancer cell proliferation with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells. The mechanism was linked to the modulation of heat shock proteins (HSP90) and TRAP1 pathways, indicating potential for targeted cancer therapy .
Antimicrobial Activity
The compound's structure suggests possible antimicrobial properties. Research into similar pyridazine derivatives has shown effectiveness against various bacterial strains. The presence of the chlorophenyl group may enhance lipophilicity, potentially improving membrane penetration and subsequent antimicrobial action .
Study 1: Anticancer Efficacy
A study focusing on structurally related compounds found that modifications in the thiadiazole moiety significantly impacted their anticancer activity. The synthesized derivatives were tested against multiple cancer cell lines, revealing that certain substitutions led to enhanced cytotoxicity and selectivity towards cancerous cells while sparing normal cells .
Study 2: Mechanistic Insights
Another investigation into related compounds provided insights into their mechanism of action. The study utilized molecular docking studies to predict interactions with target proteins involved in cell proliferation and apoptosis pathways. The results indicated that the compound could disrupt critical signaling pathways in cancer cells .
Q & A
Q. What are the key synthetic strategies for preparing this compound?
The synthesis involves multi-step organic reactions, including cyclization and coupling steps. Critical reagents include thionyl chloride for chlorination and catalysts for cyclization. Reaction conditions (temperature, solvent, time) must be optimized to maximize yield and purity. Intermediate characterization relies on HPLC for monitoring purity and NMR /MS for structural validation .
Q. How is the compound structurally characterized?
Core techniques include:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., 4-chlorophenyl, thiadiazole).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., distinguishing between isomers).
- IR Spectroscopy : Identifies functional groups like carbonyl (C=O) and amide (N-H) stretches .
Q. What initial biological screening methods are recommended?
In vitro enzyme inhibition assays (e.g., elastase, kinase) are prioritized. Use fluorogenic substrates to quantify inhibition potency (IC50). Cell viability assays (MTT) assess cytotoxicity. Dose-response curves establish therapeutic indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic variation of parameters is essential:
- Temperature : Elevated temperatures (80–100°C) may accelerate cyclization but risk decomposition.
- Catalysts : Screen Pd-based catalysts for coupling efficiency.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Use Design of Experiments (DoE) to identify optimal conditions .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Contradictions often arise from substituent effects. For example:
- Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance target binding vs. electron-donating groups (methoxy).
- Thiadiazole vs. triazole moieties alter steric hindrance, affecting enzyme access. Perform comparative molecular field analysis (CoMFA) to map structure-activity relationships (SAR) .
Q. How do pH and temperature affect the compound’s stability in biological assays?
Conduct stability studies:
- pH Stability : Incubate in buffers (pH 3–10) and quantify degradation via HPLC at 24/48 hours.
- Thermal Stability : Monitor decomposition at 37°C (physiological) vs. 4°C (storage).
- Light Sensitivity : Protect from UV exposure to prevent photodegradation .
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to purified enzymes.
- Molecular Docking : Predict binding poses using crystallographic data of target proteins (e.g., PDB ID 1XND).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy/entropy for mechanistic insights .
Methodological Guidance for Data Analysis
Interpreting conflicting enzymatic inhibition data:
- Assay Variability : Standardize substrate concentrations and incubation times.
- Enzyme Source : Recombinant vs. tissue-extracted enzymes may exhibit divergent kinetics.
- Statistical Validation : Use ANOVA to confirm significance (p < 0.05) across replicates .
Troubleshooting low synthetic yields:
- Intermediate Purity : Re-crystallize intermediates to remove byproducts.
- Catalyst Deactivation : Replace Pd/C if coupling efficiency drops below 50%.
- Side Reactions : Add scavengers (e.g., molecular sieves) to absorb reactive intermediates .
Comparative Structural Analysis
| Compound Feature | Impact on Activity | Reference |
|---|---|---|
| 4-Chlorophenyl | Enhances target binding affinity | |
| Thiadiazole vs. Triazole | Alters steric hindrance | |
| Propan-2-yl Substituent | Modulates lipophilicity (logP) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
